Allosteric Binding Site Differentiates PTP1B-IN-14 from Catalytic-Site Inhibitors
PTP1B-IN-14 binds to an allosteric pocket distinct from the catalytic site, a mechanism that fundamentally distinguishes it from the majority of PTP1B inhibitors which target the conserved catalytic domain. Molecular dynamics simulations and MM-GBSA calculations identified Phe280, Phe196, Leu192, and Asn193 as the key residues responsible for potent allosteric inhibition and PTP selectivity [1]. In contrast, active-site inhibitors such as TCS401 bind the catalytic cleft and induce different conformational dynamics [2]. This allosteric binding mode is a direct structural differentiator with functional consequences for selectivity.
| Evidence Dimension | Binding site and mechanism of action |
|---|---|
| Target Compound Data | Allosteric site binding (non-competitive); key interacting residues Phe280, Phe196, Leu192, Asn193 |
| Comparator Or Baseline | Active-site inhibitors (e.g., TCS401): catalytic cleft binding (competitive) |
| Quantified Difference | Mechanistic differentiation: allosteric vs. competitive inhibition |
| Conditions | Molecular dynamics simulations and MM-GBSA calculations on PTP1B allosteric site |
Why This Matters
Users selecting a tool compound for mechanistic studies require a defined, non-competitive binding mode to avoid confounding competitive displacement artifacts in cellular assays.
- [1] Yang Y, Zhang L, Tian J, Ye F, Xiao Z. Integrated Approach to Identify Selective PTP1B Inhibitors Targeting the Allosteric Site. J Chem Inf Model. 2021;61(9):4720-4732. PMID: 34521197. View Source
- [2] Figure 4: Difference Woods plot of active-site and allosteric inhibitors relative to apo PTP1B. PMC. View Source
